molecular formula C11H10FN3O2 B13519658 methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13519658
M. Wt: 235.21 g/mol
InChI Key: QPZRPXNWBOBEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential as a drug candidate by improving its pharmacokinetic properties.

Biological Activity

Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 1093236-61-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
IUPAC Namemethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Canonical SMILESCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F

Synthesis

The synthesis of this compound typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is often catalyzed by alumina-silica-supported manganese dioxide (MnO2) in an aqueous medium, yielding high yields of the desired product .

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines:

  • HeLa Cells : Exhibited a growth inhibition percentage of approximately 54.25% at certain concentrations.
  • HepG2 Cells : Showed similar inhibition patterns with a mean growth percentage of around 38.44% .

The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division, thereby arresting the cell cycle in the G2/M phase .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. Studies have indicated that it can reduce LPS-induced TNF-alpha release in cellular models, suggesting its potential in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in HeLa and HepG2 cells with IC50 values ranging from low micromolar to sub-micromolar concentrations.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-10(13)15(14-9)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3

InChI Key

QPZRPXNWBOBEQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.